molecular formula C18H18BrNO4 B3751832 PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE

PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B3751832
M. Wt: 392.2 g/mol
InChI Key: IUFDSZVMIFVFCE-UHFFFAOYSA-N
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Description

PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE is an organic compound with a complex structure that includes aromatic rings, an ester group, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of 2-(2-BROMOPHENOXY)ACETIC ACID: This can be achieved by reacting 2-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 2-(2-BROMOPHENOXY)ACETIC ACID is then reacted with 3-aminobenzoic acid to form 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOIC ACID.

    Esterification: Finally, the 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOIC ACID is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

    Substitution: Products will vary depending on the substituent introduced.

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Products may include reduced aromatic rings or amines.

    Hydrolysis: The major products are 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOIC ACID and propanol.

Scientific Research Applications

PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and aromatic rings can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMOPHENOXY)ACETIC ACID: A precursor in the synthesis of the target compound.

    3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOIC ACID: An intermediate in the synthesis.

    Other Brominated Aromatic Esters: Compounds with similar structures but different substituents.

Uniqueness

PROPYL 3-[2-(2-BROMOPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an ester and an amide group, along with the bromine atom, makes it a versatile compound for various applications.

Properties

IUPAC Name

propyl 3-[[2-(2-bromophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-10-23-18(22)13-6-5-7-14(11-13)20-17(21)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFDSZVMIFVFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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